Welcome to the BenchChem Online Store!
molecular formula C22H38N2O B8545038 N-Hexadecylnicotinamide CAS No. 29536-25-2

N-Hexadecylnicotinamide

Cat. No. B8545038
M. Wt: 346.5 g/mol
InChI Key: UQVGEBKEKXJAKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04324855

Procedure details

30.7 g of cetylamine and 33.2 g of pyridine were dispersed in 200 ml of acetonitrile, and 25 g of nicotinic acid chloride hydrochloride was added thereto under cooling with water. After reacting for 3 hours at 55° C., 800 ml of water was added thereto. The thus formed crystals were collected by filtration. Recrystallization from 500 ml of ethanol yielded 36.3 g of the end product. m.p. 85°-87° C.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
nicotinic acid chloride hydrochloride
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
800 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:17])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16].N1C=CC=CC=1.Cl.[C:25](Cl)(=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=1.O>C(#N)C>[CH2:1]([NH:17][C:25](=[O:32])[C:26]1[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH3:16] |f:2.3|

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCC)N
Name
Quantity
33.2 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
nicotinic acid chloride hydrochloride
Quantity
25 g
Type
reactant
Smiles
Cl.C(C1=CN=CC=C1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The thus formed crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
Recrystallization from 500 ml of ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCC)NC(C1=CN=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 36.3 g
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.